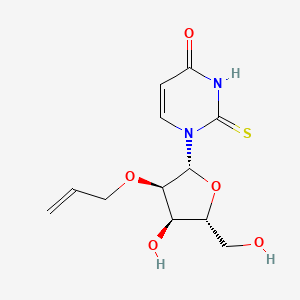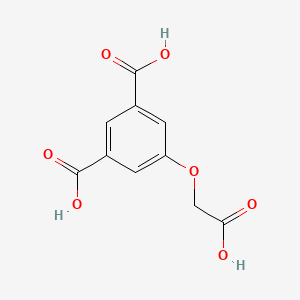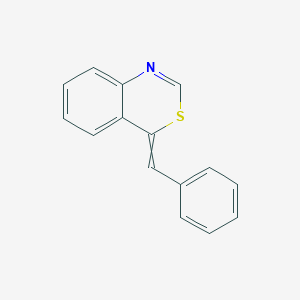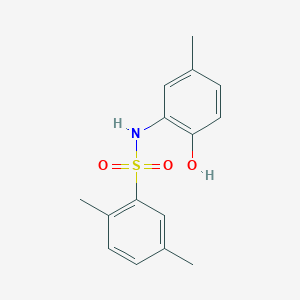
2'-O-Allyl-2-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Allyl-2-thiouridine is a modified nucleoside derivative of uridine, where the oxygen atom at the 2’ position is replaced by an allyl group and the oxygen atom at the 2 position is replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-O-protection of the uracil base, followed by the alkylation of the 2’-hydroxyl group with an allyl group and the substitution of the 2-oxygen with a sulfur atom . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for 2’-O-Allyl-2-thiouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Allyl-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the allyl group can yield saturated derivatives.
Aplicaciones Científicas De Investigación
2’-O-Allyl-2-thiouridine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of modified nucleosides for various applications.
Biology: It is incorporated into oligonucleotides to study RNA structure and function, as well as to enhance hybridization properties.
Industry: It can be used in the synthesis of nucleic acid probes and sensors for diagnostic applications.
Mecanismo De Acción
The mechanism by which 2’-O-Allyl-2-thiouridine exerts its effects involves its incorporation into nucleic acids, where it can enhance the stability and selectivity of RNA duplexes. The sulfur atom at the 2 position can form stronger hydrogen bonds with adenosine, improving base pairing selectivity and stability . This modification can also affect the conformational properties of the nucleoside, influencing its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiouridine: Similar to 2’-O-Allyl-2-thiouridine but lacks the allyl group at the 2’ position.
2-Thiothymine: A thymine derivative with a sulfur atom at the 2 position.
2’-O-Methyl-2-thiouridine: Similar to 2’-O-Allyl-2-thiouridine but with a methyl group instead of an allyl group at the 2’ position.
Uniqueness
2’-O-Allyl-2-thiouridine is unique due to the presence of both the allyl group at the 2’ position and the sulfur atom at the 2 position. This combination of modifications provides enhanced stability and selectivity in nucleic acid interactions, making it a valuable tool in various scientific research applications.
Propiedades
Número CAS |
647839-07-4 |
|---|---|
Fórmula molecular |
C12H16N2O5S |
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C12H16N2O5S/c1-2-5-18-10-9(17)7(6-15)19-11(10)14-4-3-8(16)13-12(14)20/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,20)/t7-,9-,10-,11-/m1/s1 |
Clave InChI |
XWFFNDZIZXJQCM-QCNRFFRDSA-N |
SMILES isomérico |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
SMILES canónico |
C=CCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)



![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)




